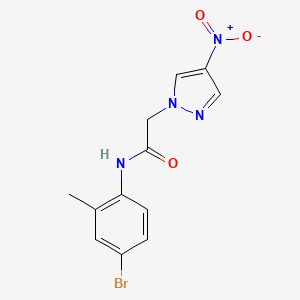
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, pain, and fever. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and it exhibits a range of biological activities that make it a useful tool for investigating the mechanisms of inflammation, pain, and cancer. However, there are also limitations to using N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments. This compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX enzymes. Additionally, researchers are investigating the potential of this compound as an anticancer agent, and there is ongoing research into its safety and toxicity profiles. Finally, there is interest in exploring the potential of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of 4-bromo-2-methylaniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a suitable solvent and reagents. The reaction is typically carried out under reflux conditions, and the product is isolated by filtration and purification techniques.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an anticancer agent.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-4-9(13)2-3-11(8)15-12(18)7-16-6-10(5-14-16)17(19)20/h2-6H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWWUHSFMOPQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
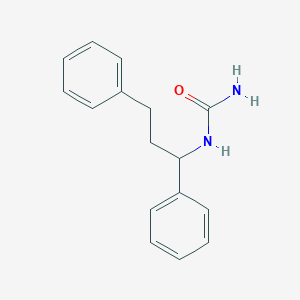
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)

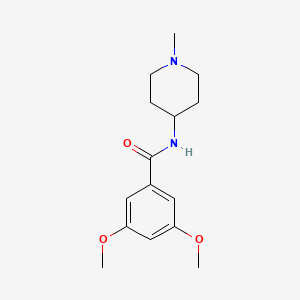
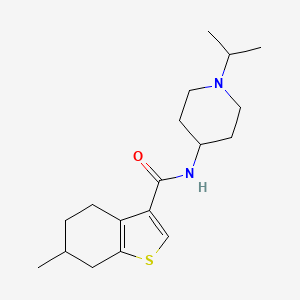
![4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5104531.png)

![1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B5104557.png)
![4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B5104563.png)
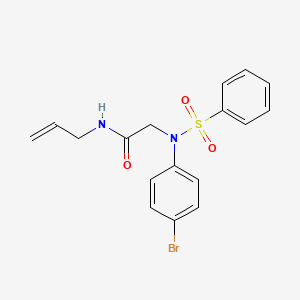
![(2E)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-propen-1-amine](/img/structure/B5104572.png)